3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid
CAS No.: 860787-38-8
Cat. No.: VC8141815
Molecular Formula: C14H17F2NO4
Molecular Weight: 301.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 860787-38-8 |
|---|---|
| Molecular Formula | C14H17F2NO4 |
| Molecular Weight | 301.29 g/mol |
| IUPAC Name | 3-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) |
| Standard InChI Key | GCMABDJIXXRLPM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F |
Introduction
3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid is a chemical compound with the CAS number 860787-38-8. It is primarily used in research and development, particularly in organic synthesis and pharmaceutical applications. The compound's structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups, and a 2,4-difluorophenyl moiety, which can contribute to its biological activity and chemical properties.
3.1. Synthesis Methods
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid typically involves the reaction of a suitable precursor with a tert-butoxycarbonyl (Boc) protecting group. This process often includes steps such as alkylation, acylation, or coupling reactions, depending on the starting materials.
3.2. Applications
This compound is primarily used in research settings for the development of pharmaceuticals or as an intermediate in organic synthesis. The presence of the Boc group allows for selective deprotection under acidic conditions, which is useful in peptide synthesis or when building complex molecules.
Safety and Handling
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Safety Statement: For R&D purposes only. Handling should follow standard laboratory safety protocols, including the use of protective gear and working in a well-ventilated area.
5.1. (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid
This compound, with CAS number 851307-12-5, is structurally similar but has an additional carbon in the chain and a chiral center, making it a stereoisomer. It is also used in pharmaceutical synthesis and has been identified as an impurity in certain drugs.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 3-[(Tert-butoxycarbonyl)amino]-3-(2,4-difluorophenyl)propanoic acid | 860787-38-8 | C14H17F2NO4 | 301.29 g/mol |
| (R)-3-((Tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)butanoic acid | 851307-12-5 | C15H19F2NO4 | 315.31 g/mol |
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